molecular formula C19H17NO4 B2630705 N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 868213-11-0

N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B2630705
CAS No.: 868213-11-0
M. Wt: 323.348
InChI Key: CCSRFOKEHJOTQD-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a structurally complex carboxamide derivative characterized by a fused isochromene core and an acetyl-substituted phenyl group. Its molecular formula is C₂₄H₁₉NO₄, with a molar mass of 385.419 g/mol and a CAS registry number of 853890-18-3 . The IUPAC name highlights key features: a 3-methyl group on the isochromene ring and a 3-acetylphenyl substituent on the carboxamide nitrogen. This compound shares structural motifs with bioactive molecules, such as polyimide precursors and heterocyclic therapeutics, though its specific applications require further exploration .

Properties

IUPAC Name

N-(3-acetylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12(21)13-7-5-8-15(10-13)20-18(23)19(2)11-14-6-3-4-9-16(14)17(22)24-19/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSRFOKEHJOTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-acetylphenylamine with 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as acetone or ethanol, with a catalyst like pyridine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process can be optimized using techniques like column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(2-Iodophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (): Molecular Formula: C₁₇H₁₄INO₃ Key Differences: Replaces the 3-acetylphenyl group with a 2-iodophenyl moiety. Stereochemistry at the 3-methyl position remains undefined .
  • N-[5-(3-Chlorobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (): Molecular Formula: C₂₁H₁₇ClN₂O₃S Key Differences: Features a thiazole ring substituted with a 3-chlorobenzyl group instead of the acetylphenyl. Predicted pKa (6.76 ± 0.70) suggests moderate acidity, influencing solubility .

Modifications on the Isochromene Core

  • N-(3-Acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (): Molecular Formula: C₁₈H₁₄ClNO₄ Key Differences: Substitutes the 3-methyl group with a 7-chloro atom on the isochromene ring. The molar mass (343.76 g/mol) is lower than the target compound’s, affecting density (1.400 ± 0.06 g/cm³) .

Stereochemical Considerations

  • (3R)-N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide ():
    • Molecular Formula : C₁₅H₁₅N₃O₃S₂
    • Key Differences : Contains a defined R-configuration at the 3-methyl position and a thiadiazole ring with an ethylsulfanyl group.
    • Impact : Stereochemical definition may improve binding specificity in chiral environments. The thiadiazole’s electron-deficient nature could modulate pharmacokinetics .

Physicochemical and Structural Data

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Stereochemistry Predicted Density (g/cm³) Predicted pKa
Target Compound C₂₄H₁₉NO₄ 385.419 3-Acetylphenyl, 3-methyl Undefined N/A N/A
N-(2-Iodophenyl)-... C₁₇H₁₄INO₃ 407.207 2-Iodophenyl, 3-methyl Undefined N/A N/A
N-(3-Acetylphenyl)-7-chloro-... C₁₈H₁₄ClNO₄ 343.76 7-Chloro, 3-acetylphenyl Undefined 1.400 ± 0.06 N/A
N-[5-(3-Chlorobenzyl)-... C₂₁H₁₇ClN₂O₃S 412.89 Thiazolyl, 3-chlorobenzyl Undefined 1.400 ± 0.06 6.76 ± 0.70
(3R)-N-[5-(Ethylsulfanyl)-... C₁₅H₁₅N₃O₃S₂ 349.423 Thiadiazolyl, ethylsulfanyl, R-configuration Defined (R) N/A N/A

Biological Activity

N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C_{14}H_{13}NO_{4}
  • Molecular Weight : 255.26 g/mol
  • CAS Number : 633282-39-0

The structure consists of an isochromene core with an acetylphenyl substituent and a carboxamide functional group, which may influence its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of isochromene have shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

The proposed mechanisms include:

  • Inhibition of Protein Kinases : Isochromene derivatives can inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : They may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study

A study evaluating the antibacterial activity of various isochromene derivatives found that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, which could be beneficial for treating inflammatory diseases.

Data Table: Biological Activities Overview

Biological ActivityEffectivenessMechanism of Action
AnticancerHighInhibition of protein kinases, apoptosis induction
AntimicrobialModerate to HighInhibition of bacterial growth
Anti-inflammatoryModerateReduction of pro-inflammatory cytokines

Research Findings

  • Anticancer Studies : A series of derivatives were synthesized and evaluated for their anticancer activity. The results indicated that certain modifications at the phenyl ring enhanced potency against breast cancer cell lines (PubMed ID: 26151319) .
  • Antimicrobial Activity : A comparative study on isochromene derivatives highlighted significant antibacterial effects against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) values indicating strong potential for therapeutic applications .
  • Inflammation Models : In vivo studies using animal models showed that treatment with this compound resulted in decreased levels of inflammatory markers, suggesting its utility in managing inflammatory conditions.

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